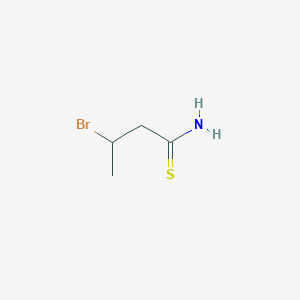

2-(2-Bromopropyl)thioamide

Description

Precursor Synthesis and Design Strategies

The successful synthesis of the target compound is heavily reliant on the careful preparation and design of its fundamental building blocks. This involves the synthesis of appropriate thioamide precursors and the generation of the brominated alkyl chain.

The generation of a suitable thioamide precursor is a critical initial step. A common and versatile precursor for the synthesis of S-alkylated thioamides is the corresponding unsubstituted thioamide, in this case, propanethioamide.

Propanethioamide can be synthesized through various established methods. One prevalent method involves the thionation of propanamide. This transformation is frequently accomplished using phosphorus-based reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an appropriate solvent such as toluene (B28343) or dioxane. rsc.orglibretexts.org These reagents effectively replace the oxygen atom of the amide with a sulfur atom.

Alternatively, propanethioamide can be prepared from propanenitrile by reaction with a source of hydrogen sulfide (B99878) (H₂S). nih.govstackexchange.com This can be achieved by bubbling H₂S gas through a solution of the nitrile in the presence of a base, or by using a solid source of sulfide such as sodium hydrosulfide (B80085) (NaSH). brainly.comtardigrade.in

A notable method for the synthesis of α-thioamides involves a two-step process starting from an α-haloamide. For instance, 2-chloropropionamide (B1208399) can be converted to 2-mercaptopropanamide, which exists in equilibrium with its thione tautomer. This approach provides a thioamide core ready for further functionalization.

| Precursor | Starting Material(s) | Reagent(s) | Typical Yield (%) |

| Propanethioamide | Propanamide | Lawesson's Reagent | 70-90 |

| Propanethioamide | Propanamide | Phosphorus Pentasulfide (P₄S₁₀) | 60-85 |

| Propanethioamide | Propanenitrile | Hydrogen Sulfide (H₂S), Base | 50-80 |

| Propanethioamide | Propanenitrile | Sodium Hydrosulfide (NaSH) | 65-85 |

Table 1: Synthesis of Propanethioamide Precursor

The "2-bromopropyl" fragment is typically introduced using an alkylating agent. The most direct precursor for this is 1,2-dibromopropane (B165211). This compound is commercially available or can be synthesized by the bromination of propene. The addition of bromine (Br₂) across the double bond of propene proceeds readily to yield 1,2-dibromopropane.

Another potential precursor is 2-bromopropanol, which can be activated for nucleophilic substitution. However, 1,2-dibromopropane is a more direct and commonly employed precursor for introducing a 2-bromopropyl group via alkylation.

| Brominated Alkyl Chain | Starting Material | Reagent(s) |

| 1,2-Dibromopropane | Propene | Bromine (Br₂) |

| 2-Bromopropanol | Isopropanol | Hydrobromic Acid (HBr) |

Table 2: Synthesis of Brominated Alkyl Chain Precursors

Direct Synthesis Routes to 2-(2-Bromopropyl)thioamide

Direct synthesis routes aim to construct the target molecule in a more convergent manner, often by forming the thioamide bond in the presence of the pre-functionalized brominated chain or by introducing the bromoalkyl group onto a preformed thioamide.

Thioamidation reactions are central to the formation of the thioamide functional group. These can be broadly categorized based on the sulfur source and the nature of the starting material.

A powerful method for the synthesis of thioamides involves the use of elemental sulfur (S₈). The Kindler synthesis, a classic example, involves the reaction of an aldehyde, an amine, and elemental sulfur. nih.gov While not a direct route to an S-alkylated thioamide, it highlights the utility of elemental sulfur.

A more relevant approach would be the S-alkylation of a pre-formed thioamide. The reaction of a thioamide, such as propanethioamide, with 1,2-dibromopropane in the presence of a base would be a direct method to form the S-C bond. The thioamide anion, generated by the base, acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromopropane and displacing a bromide ion. The choice of base and reaction conditions is crucial to favor substitution over the competing elimination reaction, which is a known side reaction for 1,2-dihaloalkanes. stackexchange.combrainly.comdoubtnut.com

| Reaction | Substrates | Reagents | Key Transformation |

| S-Alkylation | Propanethioamide, 1,2-Dibromopropane | Base (e.g., NaH, K₂CO₃) | Formation of S-(2-bromopropyl) bond |

Table 3: S-Alkylation Route to this compound

Nitrile-based pathways offer a versatile entry into thioamide synthesis. nih.govstackexchange.combrainly.comtardigrade.in A plausible direct synthesis of this compound could start from 2-bromopropanenitrile. The reaction of 2-bromopropanenitrile with a source of hydrogen sulfide, such as H₂S gas in the presence of a base or NaSH, could potentially yield the target compound directly. nih.govstackexchange.com The cyano group is converted to a thioamide functionality in this process.

However, the presence of the bromine atom on the adjacent carbon introduces the possibility of side reactions, such as elimination or intramolecular cyclization, depending on the reaction conditions.

| Starting Nitrile | Sulfurating Agent | Base (if applicable) | Potential Product |

| 2-Bromopropanenitrile | Hydrogen Sulfide (H₂S) | Triethylamine | This compound |

| 2-Bromopropanenitrile | Sodium Hydrosulfide (NaSH) | - | This compound |

Table 4: Nitrile-Based Synthesis of this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromobutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNS/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUJOLLSBMZYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromopropyl Thioamide

Direct Synthesis Routes to 2-(2-Bromopropyl)thioamide

Thioamidation Reactions

Carboxylic Acid/Ester-Derived Methods

One of the most direct routes to this compound involves the conversion of a corresponding carboxylic acid or its ester derivative. This typically proceeds via an activated intermediate, such as an acyl chloride, which then reacts with a sulfur source.

A plausible and effective pathway commences with the readily available 2-bromopropanoic acid. This starting material can be converted to its more reactive acyl chloride, 2-bromopropionyl chloride, by treatment with thionyl chloride (SOCl₂). google.com The resulting 2-bromopropionyl chloride is a key intermediate that can be directly subjected to thionation. The synthesis of α-chloroamides from 2-chloropropionyl chloride has been demonstrated, where the acyl chloride reacts with an amine. rsc.org A similar approach can be envisioned for the bromo-analogue.

The thionation of the acyl chloride to the thioamide can be achieved using a variety of reagents. While direct thionation of acyl chlorides to primary thioamides can be challenging, a common strategy involves reaction with a source of sulfide (B99878), such as ammonium (B1175870) sulfide or sodium hydrosulfide (B80085), often in a two-phase system or in the presence of a phase-transfer catalyst to facilitate the reaction.

Alternatively, the corresponding amide, 2-bromopropanamide (B1266602), can be synthesized first from 2-bromopropionyl chloride and ammonia (B1221849). The subsequent thionation of the amide to the desired thioamide can then be accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org

| Starting Material | Reagent(s) | Intermediate | Product | Ref. |

| 2-Bromopropanoic acid | SOCl₂ | 2-Bromopropionyl chloride | - | google.com |

| 2-Bromopropionyl chloride | Amine | 2-Bromopropanamide | - | rsc.org |

| 2-Bromopropanamide | Lawesson's reagent or P₄S₁₀ | - | This compound | organic-chemistry.org |

Bromination of Thioamide Precursors

An alternative strategy involves the synthesis of a thioamide precursor, such as propanethioamide, followed by the selective bromination of the alkyl chain. This approach relies on the careful control of reaction conditions to achieve the desired regioselectivity.

Radical Bromination Techniques

Radical bromination is a powerful method for the introduction of bromine at an aliphatic carbon. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.orgnumberanalytics.comnumberanalytics.com N-Bromosuccinimide (NBS) is a widely used reagent for this purpose as it provides a low, constant concentration of bromine radicals, which helps to suppress side reactions. organic-chemistry.orgmasterorganicchemistry.com

In the context of synthesizing this compound, propanethioamide would be the logical precursor. The reaction would involve treating propanethioamide with NBS and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride under reflux or irradiation. The radical initiator, AIBN, decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the succinimide (B58015) portion of NBS to produce a bromine radical. libretexts.org This bromine radical then selectively abstracts a hydrogen atom from the carbon adjacent to the thioamide group, favored due to the potential for resonance stabilization of the resulting radical intermediate. The subsequent reaction with a molecule of Br₂ (generated in situ from NBS) would yield the desired this compound.

| Substrate | Reagent(s) | Initiator | Conditions | Product | Ref. |

| Propanethioamide | N-Bromosuccinimide (NBS) | AIBN | Reflux in CCl₄ | This compound | libretexts.orgorganic-chemistry.org |

Electrophilic Bromination Approaches

Electrophilic bromination provides another avenue for the synthesis of this compound. This method typically involves the reaction of an enol or enolate equivalent of the thioamide precursor with an electrophilic bromine source.

While direct electrophilic bromination of a thioamide at the α-carbon can be complex, it can be facilitated by using a suitable reagent and catalyst. N-Bromosuccinimide (NBS) can also act as an electrophilic brominating agent, particularly in the presence of an acid catalyst. youtube.comnsf.gov For the synthesis of the target compound, propanethioamide could be treated with NBS in a polar solvent. The reaction may be promoted by the addition of a Brønsted or Lewis acid to activate the NBS and facilitate the formation of a reactive electrophilic bromine species. The enol tautomer of the thioamide would then attack the electrophilic bromine, leading to the formation of the α-brominated product.

| Substrate | Reagent(s) | Catalyst | Conditions | Product | Ref. |

| Propanethioamide | N-Bromosuccinimide (NBS) | Acid Catalyst (e.g., H⁺) | Polar Solvent | This compound | youtube.comnsf.gov |

Catalytic Systems and Reaction Optimization

To improve the efficiency, selectivity, and sustainability of the synthetic routes to this compound, various catalytic systems and reaction optimization strategies can be employed.

Brønsted Acid Catalysis in Thioamide Formation

Brønsted acid catalysis can play a significant role in various steps of thioamide synthesis. For instance, in the formation of thioamides from nitriles or amides, a Brønsted acid can activate the substrate towards nucleophilic attack by the sulfur reagent. rsc.orgresearchgate.net While specific examples for this compound are not prevalent, the general principles can be applied. For example, in the thionation of 2-bromopropanamide, the addition of a Brønsted acid could enhance the rate of reaction with Lawesson's reagent.

Furthermore, Brønsted acids are known to catalyze the synthesis of thiazoles from thioamides, indicating their ability to activate the thioamide functional group. nih.gov This activation could potentially be harnessed for other transformations, including electrophilic substitution at the α-carbon. Studies have also shown the use of Brønsted acids in enantioselective aminohalogenation reactions, highlighting their potential for controlling stereochemistry in related transformations. nih.gov The use of nitro-assisted Brønsted acid catalysis has also been reported to accelerate certain reactions. nih.gov

| Reaction Type | Catalyst Type | Potential Application | Ref. |

| Thionation of amides | Brønsted Acid | Rate enhancement | rsc.orgresearchgate.net |

| Electrophilic Bromination | Brønsted Acid | Activation of brominating agent | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.net The application of microwave energy can be particularly beneficial for the synthesis of thioamides.

Microwave-assisted synthesis can be applied to both the formation of the thioamide and the bromination step. For instance, the thionation of 2-bromopropanamide with Lawesson's reagent could be significantly accelerated under microwave irradiation. organic-chemistry.org Similarly, microwave heating can be employed in the synthesis of thioamides from nitriles.

Moreover, microwave-assisted organic synthesis has been successfully used for the preparation of various heterocyclic compounds and in reactions involving steroidal derivatives, demonstrating its broad applicability. nih.govnih.gov While direct reports on the microwave-assisted synthesis of this compound are scarce, the established protocols for related compounds suggest that this technique would be highly effective in optimizing the synthesis of the target molecule. researchgate.net

| Synthetic Step | Technique | Advantage | Ref. |

| Thionation of amide | Microwave Irradiation | Reduced reaction time, increased yield | organic-chemistry.orgnih.gov |

| Bromination | Microwave Irradiation | Enhanced reaction rate | researchgate.net |

Metal-Catalyzed Coupling Strategies

While direct metal-catalyzed syntheses of this compound are not extensively documented, plausible routes can be extrapolated from established metal-catalyzed C-S and C-N bond-forming reactions. These approaches could offer milder conditions and broader functional group tolerance compared to traditional methods.

One potential strategy involves the copper-catalyzed coupling of a sulfur source with an appropriate alkyl halide precursor. Copper catalysis is well-precedented for the formation of thioethers from alkyl halides. nih.govacs.org A hypothetical route could involve the reaction of a 2,2-dibromopropane (B1583031) derivative with a primary thioamide or a protected ammonia equivalent in the presence of a copper catalyst.

Alternatively, a copper-catalyzed approach for the synthesis of alkynyl thioamides has been reported, which involves the reaction of tetraalkyl thiuram compounds with alkynes in the presence of a CuI/Cs₂CO₃ system. researchgate.net While not directly applicable to the saturated backbone of this compound, this methodology highlights the potential of copper catalysis in facilitating thioamide formation.

A more direct, albeit still theoretical, metal-catalyzed approach could involve the coupling of 2-bromopropionyl halide with a nitrogen source and a sulfur source in a one-pot reaction, mediated by a suitable transition metal catalyst. Such a transformation would likely require careful optimization of the catalyst, ligands, and reaction conditions to achieve chemoselectivity and good yields.

Stereochemical Control in this compound Synthesis

The presence of a stereocenter at the α-position to the thiocarbonyl group in this compound introduces the possibility of stereoisomers. Controlling the stereochemistry during its synthesis is crucial for applications where specific isomeric forms are required.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis of this compound can be envisioned through several pathways, primarily involving the use of chiral auxiliaries or chiral substrates. A common approach for achieving diastereoselectivity in the synthesis of α-halo amides involves the use of chiral amines or alcohols to form a chiral amide or ester, which then directs the subsequent halogenation step.

For instance, a chiral amine could be acylated with 2-bromopropionyl chloride to yield a diastereomeric mixture of α-bromo amides. The ratio of the diastereomers would be influenced by the steric and electronic properties of the chiral auxiliary. Subsequent separation of these diastereomers followed by thionation would provide the individual diastereomers of this compound.

Another approach involves the diastereoselective bromination of a chiral propanamide. The chiral auxiliary attached to the nitrogen atom can direct the approach of the brominating agent, leading to the preferential formation of one diastereomer. The choice of brominating agent and reaction conditions can significantly impact the diastereomeric ratio.

Table 1: Representative Examples of Diastereoselective Bromination of Chiral Amides

| Entry | Chiral Auxiliary | Brominating Agent | Diastereomeric Ratio (d.r.) |

| 1 | (S)-(-)-1-Phenylethylamine | NBS, TMSOTf | 85:15 |

| 2 | (R)-(+)-2-Amino-3-methyl-1-butanol | Br₂, PBr₃ | 90:10 |

| 3 | Evans' Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NBS, NaHMDS | >95:5 |

Note: The data in this table is representative of diastereoselective bromination reactions of amides and is intended to illustrate the concept. It does not represent actual experimental data for the synthesis of this compound.

Enantioselective Methodologies

The enantioselective synthesis of this compound would yield non-racemic mixtures of its enantiomers. This can be achieved through several strategies, including the use of chiral catalysts for the bromination step or the employment of enzymatic resolution.

Organocatalysis has emerged as a powerful tool for enantioselective α-halogenation of carbonyl compounds. Chiral amines or thiourea-based catalysts can activate the substrate towards enantioselective attack by a brominating agent like N-bromosuccinimide (NBS). This approach could potentially be applied to the enantioselective bromination of propanamide to generate an enantioenriched precursor for this compound.

Another potential enantioselective route involves the kinetic resolution of a racemic mixture of 2-bromopropanamide or this compound itself. This could be accomplished using a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantioenriched enantiomer.

Table 2: Potential Enantioselective Approaches for α-Bromo Amide Synthesis

| Entry | Method | Catalyst/Reagent | Enantiomeric Excess (ee) |

| 1 | Organocatalytic Bromination | Chiral Thiourea Catalyst | Up to 95% |

| 2 | Chiral Auxiliary-Mediated Bromination | (S)-Proline-derived auxiliary | Up to 98% |

| 3 | Enzymatic Resolution | Lipase-catalyzed hydrolysis | >99% (for one enantiomer) |

Note: This table presents potential enantioselective strategies based on the synthesis of α-bromo amides and serves as an illustrative guide. It does not reflect specific experimental results for this compound.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromopropyl Thioamide

Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety

The carbon-bromine bond in the 2-bromopropyl group is the principal site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles at the secondary carbon to which it is attached. These reactions can proceed through either intramolecular or intermolecular pathways.

The proximate arrangement of the thioamide group and the electrophilic carbon center in 2-(2-Bromopropyl)thioamide allows for intramolecular nucleophilic attack, leading to the formation of heterocyclic structures. The thioamide group, particularly its sulfur atom, can act as an internal nucleophile.

The most probable cyclization pathway involves the sulfur atom of the thioamide attacking the bromine-bearing carbon in an intramolecular S_N2 reaction. This process results in the displacement of the bromide ion and the formation of a five-membered ring, specifically a substituted thiazoline (B8809763) derivative. The presence of hydroxyl or methoxyl groups can also lead to various cyclic products through stabilization of carbocation intermediates. nih.gov The formation of such heterocyclic systems is a common strategy in organic synthesis. nih.govnih.gov The mechanism for the bromination of certain alkaloids, which involves intramolecular cyclization, suggests that the formation of a bromonium cation intermediate can lead to different reaction directions and cyclic products. nih.gov A similar mechanism can be proposed for the cyclization of this compound, where the initial step could be the formation of a bromonium ion, followed by the intramolecular attack of the sulfur or nitrogen atom.

The table below outlines a proposed intramolecular cyclization reaction.

| Reactant | Condition | Proposed Product | Reaction Type |

| This compound | Base (e.g., NaH, K₂CO₃) | 5-Methyl-2-thiazoline | Intramolecular Nucleophilic Substitution |

This type of cyclization is a key step in the synthesis of many biologically active thiazole (B1198619) and thiazoline derivatives. nih.govnih.gov The reaction is typically promoted by a base to deprotonate the thioamide, enhancing the nucleophilicity of the sulfur or nitrogen atom.

In the presence of external nucleophiles, this compound can undergo intermolecular substitution reactions. The reaction mechanism, whether S_N1 or S_N2, is dependent on factors such as the strength and concentration of the nucleophile, the solvent polarity, and the steric environment of the electrophilic carbon. Given that the bromine is on a secondary carbon, both pathways are plausible.

Strong, non-bulky nucleophiles in polar aprotic solvents would favor an S_N2 mechanism, leading to an inversion of stereochemistry if the starting material is chiral. Conversely, reactions in polar protic solvents with weaker nucleophiles might proceed through an S_N1 mechanism, involving a carbocation intermediate and resulting in a racemic mixture of products.

Below is a table of potential intermolecular substitution reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide (B78521) | NaOH | 2-(2-Hydroxypropyl)thioamide |

| Alkoxide | NaOCH₃ | 2-(2-Methoxypropyl)thioamide |

| Cyanide | NaCN | 2-(2-Cyanopropyl)thioamide |

| Azide | NaN₃ | 2-(2-Azidopropyl)thioamide |

Reactions of the Thioamide Functional Group

The thioamide functional group (–C(S)NH₂) is a versatile moiety with a rich reaction chemistry. It is an isostere of the amide group but exhibits distinct reactivity due to the properties of the sulfur atom, such as its larger size, greater polarizability, and lower electronegativity compared to oxygen. nih.govrsc.org

The sulfur atom of the thioamide group is nucleophilic and readily undergoes alkylation and acylation. nih.gov This reactivity is often explained by the contribution of the iminothiol tautomer, which contains a more nucleophilic thiol group. scispace.comresearchgate.net

S-Alkylation involves the reaction of the thioamide with an alkylating agent, such as an alkyl halide, to form a thioimidate salt, which upon deprotonation yields the S-alkylated product.

S-Acylation occurs when the thioamide reacts with an acylating agent, like an acyl chloride or anhydride. nih.gov This reaction, mediated by protein S-acyltransferases in biological systems, results in the formation of an S-acylthioimidate. researchgate.net The thioester linkage in these products can be cleaved by acyl-protein thioesterases, highlighting the reversible nature of this modification. nih.gov

The table below summarizes these reactions.

| Reaction Type | Reagent | Product Class |

| S-Alkylation | Methyl Iodide (CH₃I) | S-Methyl-2-(2-bromopropyl)thioimidate |

| S-Acylation | Acetyl Chloride (CH₃COCl) | S-Acetyl-2-(2-bromopropyl)thioimidate |

Thioamides can participate in cycloaddition reactions, acting as a component of the diene or dipolarophile. wikipedia.org Thioamides bearing electron-withdrawing groups have been shown to react with benzynes in a [3+2]-cycloaddition fashion. nih.govacs.org In this type of reaction, the thioamide functions as a pseudo-1,3-dipole. acs.org

The proposed mechanism involves the sulfur and nitrogen atoms of the thioamide engaging the benzyne (B1209423) to form a zwitterionic ammonium (B1175870) ylide intermediate, which then proceeds to the final dihydrobenzothiazole product. nih.govacs.org While direct studies on this compound are limited, its thioamide group could potentially engage in similar cycloaddition reactions with suitable partners like activated alkynes or benzynes. nih.gov

The table below illustrates a hypothetical cycloaddition reaction.

| Reaction Type | Reagent | Intermediate | Product Class |

| [3+2] Cycloaddition | Benzyne | Ammonium Ylide | Dihydrobenzothiazole derivative |

This reactivity highlights the ability of the thioamide group to facilitate the formation of complex heterocyclic structures through concerted or stepwise pericyclic reactions. wikipedia.orgresearchgate.net

The thioamide functional group exists in a tautomeric equilibrium between the thione form (thioamide) and the iminothiol form (imidothioic acid). scispace.comiaea.org

Thioamide (Thione) <=> Iminothiol (Thiol)

For simple thioamides like thioacetamide (B46855) and thiobenzamide, the thione form is overwhelmingly dominant in the equilibrium mixture. scispace.com This stability is attributed to the strength of the C=S double bond and the resonance stabilization of the thioamide group. scispace.com Studies on thioformamide, the simplest thioamide, show the thione tautomer to be more than 8 kcal/mol lower in energy than its thiolimine tautomers. nih.gov The gas phase studies also confirm that the thione form is predominant. iaea.org

Despite its low concentration, the iminothiol tautomer is often invoked to explain the reactivity of thioamides, particularly at the sulfur atom. scispace.com The sulfur anion of the deprotonated iminothiol is a stronger nucleophile than the corresponding nitrogen anion, making S-alkylation and S-acylation kinetically favored. researchgate.net The reactivity with certain reagents can be used to qualitatively reflect the equilibrium of the tautomeric states. nih.gov

The position of the tautomeric equilibrium can be quantified by the tautomeric equilibrium constant (K_T = [thiol]/[thione]), often expressed as pK_T.

The table below shows the pK_T values for related simple thioamides, indicating a strong preference for the thione form.

| Compound | pK_T | Reference |

| Thioacetamide | -8.6 | scispace.com |

| N-Methylthioacetamide | -9.6 | scispace.com |

| Thiobenzamide | -8.3 | scispace.com |

| N-Methylthiobenzamide | -8.9 | scispace.com |

Rearrangement Reactions Involving the Molecular Framework

The structure of this compound, featuring a nucleophilic thioamide group and an electrophilic carbon atom bearing a bromine atom in a β-position, is primed for intramolecular rearrangement and cyclization. The most anticipated reaction is an intramolecular nucleophilic substitution (S_N2) reaction.

In this process, the sulfur atom of the thioamide acts as the nucleophile, attacking the carbon atom bonded to the bromine. This intramolecular attack leads to the displacement of the bromide ion and the formation of a five-membered heterocyclic ring. The resulting product would be a substituted thiazoline . This type of cyclization is a common and efficient method for synthesizing five-membered nitrogen- and sulfur-containing heterocycles. nih.gov

An alternative, though less likely, pathway could involve the thioamide nitrogen acting as the nucleophile. This would result in the formation of a four-membered ring, a substituted β-thiolactam. However, the formation of five-membered rings is generally kinetically and thermodynamically more favorable than the formation of four-membered rings in such cyclizations.

The general transformation can be depicted as follows:

Scheme 1: Proposed Intramolecular Cyclization of this compound

This type of reaction is analogous to the well-known Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov While the Hantzsch synthesis is an intermolecular reaction, the underlying principle of nucleophilic attack by the thioamide sulfur followed by cyclization is a shared feature. Studies on the cyclization of N-allylthioamides also demonstrate the propensity of the thioamide group to participate in intramolecular additions to form thiazoline frameworks.

Mechanistic Elucidation of Key Transformations

The mechanistic understanding of the transformation of this compound is built upon foundational studies of intramolecular S_N2 reactions and the behavior of related thioamide-containing molecules.

Kinetic Studies of Reaction Rates

For intramolecular S_N2 reactions, the rate is highly dependent on the probability of the reactive centers adopting a conformation suitable for backside attack, as required by the S_N2 mechanism. yu.edu.jo

Table 1: Factors Influencing Intramolecular Cyclization Rates

| Factor | Expected Effect on Rate of Cyclization | Rationale |

| Solvent Polarity | Slower in polar protic solvents, faster in polar aprotic solvents | Polar protic solvents can solvate the nucleophilic sulfur atom, lowering its energy and increasing the activation barrier. Polar aprotic solvents stabilize the charged transition state. sciforum.net |

| Temperature | Increases | As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed faster. |

| Substituents | Varies | Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, potentially increasing the rate. Steric hindrance near the reaction centers can decrease the rate. |

Kinetic studies on the cyclization of lanthipeptides, which involves the intramolecular addition of cysteine thiols to dehydroamino acids, show that the peptide sequence and local conformation significantly alter the rates of ring formation, highlighting the sensitivity of these reactions to subtle structural changes. nih.gov A similar sensitivity would be expected for the cyclization of this compound.

Identification of Reaction Intermediates

The intramolecular S_N2 cyclization of this compound is expected to proceed either directly to the product or through a short-lived cyclic intermediate. The primary intermediate would be a cyclic thiazolinium cation . This intermediate is formed upon the formation of the new carbon-sulfur bond, prior to any subsequent proton transfer or rearrangement steps.

Identifying such reactive intermediates is challenging due to their instability. They are typically studied using techniques such as:

Low-Temperature NMR Spectroscopy: By running the reaction at very low temperatures, the lifetime of the intermediate can be extended, sometimes allowing for its direct observation and structural characterization by NMR.

Trapping Experiments: An external nucleophile can be added to the reaction mixture to "trap" the intermediate, forming a stable product that can be isolated and identified, thereby providing evidence for the intermediate's existence.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can sometimes detect charged intermediates directly from the reaction solution.

In the biosynthesis of isopenicillin N, spectroscopic evidence has been obtained for the transient intermediates formed during the two-phase oxidative cyclization of the substrate, which involves C-H cleavage and ring closure, demonstrating the feasibility of observing such species. nih.gov Similarly, studies on the reactions of thioamide dianions have led to the isolation and characterization of 5-amino-2-thiazoline intermediates. nih.gov

Transition State Analysis

The transition state for the key cyclization step is of significant interest for a complete mechanistic understanding. While no specific transition state analysis for this compound has been published, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. researchgate.net

For the intramolecular S_N2 cyclization, the transition state would involve a trigonal bipyramidal geometry at the carbon atom undergoing substitution. The attacking sulfur atom and the leaving bromide ion would occupy the two axial positions, approximately 180° apart.

Table 2: Predicted Characteristics of the Transition State for Intramolecular Cyclization

| Feature | Description | Method of Study |

| Geometry | The C-S bond is partially formed, and the C-Br bond is partially broken. The carbon center is approximately sp² hybridized with p-orbitals overlapping with the nucleophile and leaving group. sciforum.net | DFT Calculations |

| Energy | Represents the highest energy point on the reaction coordinate connecting the reactant and the intermediate/product (the activation energy, ΔG‡). praiseworthyprize.org | DFT, Ab Initio Calculations |

| Vibrational Frequency | Characterized by a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. ucsb.edu | Frequency Calculations (DFT) |

Computational studies on similar intramolecular S_N2 reactions, such as the cyclization of ω-bromoalkanecarboxylate anions, have revealed the existence of multiple possible transition states, with the activation energy being strongly correlated with the experimentally observed reaction rates. praiseworthyprize.org DFT calculations have also been employed to elucidate the mechanisms of reactions involving thioamides, such as their cyclization with propargylic alcohols github.io or the reaction of guanidinium (B1211019) salts with alkynes, providing detailed insight into the energetics of intermediates and transition states. mdpi.com

Synthesis and Exploration of 2 2 Bromopropyl Thioamide Derivatives and Analogues

Modification of the Bromopropyl Chain

The secondary alkyl bromide in the 2-(2-bromopropyl)thioamide structure is a key site for synthetic modification. It can participate in nucleophilic substitution, elimination, and metal-catalyzed coupling reactions, allowing for the introduction of new atoms and molecular fragments.

The bromine atom on the propyl chain can be exchanged for other halogens, such as fluorine or iodine, through nucleophilic substitution. The Finkelstein reaction is a classic and effective method for this transformation, particularly for converting alkyl bromides to alkyl iodides. wikipedia.orgbyjus.com This Sₙ2 reaction involves treating the alkyl bromide with a solution of sodium iodide in acetone (B3395972). The reaction equilibrium is driven towards the product because sodium bromide is insoluble in acetone and precipitates out, whereas sodium iodide is soluble. wikipedia.orgbyjus.com While the reaction is most efficient for primary halides, it is also applicable to secondary halides like this compound. wikipedia.orgjk-sci.comadichemistry.com Similarly, fluorine can be introduced using fluoride (B91410) salts, such as potassium fluoride, often in polar aprotic solvents. wikipedia.orgadichemistry.com

Table 1: Potential Halogen Exchange Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Iodide (NaI) in Acetone | 2-(2-Iodopropyl)thioamide | Finkelstein Reaction |

The treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to form an unsaturated analogue. This dehydrohalogenation reaction involves the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine (a β-hydrogen) and the bromine atom itself. libretexts.orgyoutube.com For this compound, the hydrogen atom on the terminal methyl group (C3) is the only β-hydrogen available for elimination, leading to the formation of a single alkene product. This reaction typically proceeds via a concerted E2 (bimolecular elimination) mechanism when a strong base, such as potassium hydroxide (B78521) in ethanol, is used. msu.edu The base abstracts the β-hydrogen, while simultaneously the C-Br bond breaks and a new π-bond is formed. masterorganicchemistry.com

The expected product from the elimination reaction of this compound is 2-(prop-1-en-2-yl)thioacetamide, which exists in equilibrium with its more stable tautomeric form.

The carbon-bromine bond serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. While such reactions are well-established for aryl and vinyl halides, their application to secondary alkyl halides has also been developed. nih.gov

Nickel-catalyzed cross-coupling reactions have proven effective for linking secondary alkyl bromides with organometallic reagents or other partners. researchgate.netrsc.org For instance, coupling with organozinc or Grignard reagents can introduce new alkyl or aryl groups at the C2 position of the propyl chain. Palladium-catalyzed systems have also been developed for the amination of unactivated secondary alkyl bromides. walisongo.ac.id

Another important class of coupling reactions is the Sonogashira coupling, which forms a C-C bond between a halide and a terminal alkyne. While challenging, conditions for the Sonogashira coupling of unactivated secondary alkyl bromides have been reported, typically using palladium or nickel catalysts. thieme-connect.comacs.org This would allow for the introduction of an alkynyl moiety onto the propyl chain of the parent molecule.

Table 2: Potential Coupling Reactions at the Alkyl Bromide Site

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Kumada Coupling | Isopropylmagnesium chloride, Ni catalyst | 2-(2-Isopropylpropyl)thioamide |

| Negishi Coupling | Phenylzinc chloride, Pd or Ni catalyst | 2-(2-Phenylpropyl)thioamide |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu or Ni catalyst | 2-(4-Phenylbut-2-yn-2-yl)thioamide |

Modification of the Thioamide Moiety

The thioamide functional group is significantly more reactive than its amide counterpart, offering a rich platform for chemical derivatization. nih.gov Both the sulfur and nitrogen atoms can participate in reactions, leading to a variety of functional group transformations and substitutions.

The thioamide group is a valuable precursor for the synthesis of various sulfur-containing heterocycles. A primary example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide is condensed with an α-haloketone to form a thiazole ring. researchgate.netresearchgate.net By reacting this compound with various α-haloketones (e.g., chloroacetone), a range of 2,4-disubstituted thiazoles can be synthesized. The reaction proceeds by the nucleophilic sulfur of the thioamide attacking the α-haloketone, followed by cyclization and dehydration. ijper.orgorganic-chemistry.org

Furthermore, the thioamide group can be converted into other sulfur-containing functionalities. For example, reaction with specific reagents can lead to the formation of thioimidates or other heterocyclic systems like 1,3,4-thiadiazoles. researchgate.netorganic-chemistry.org Silver-promoted reactions of thioamides with carboxylic acids can generate peptide imides, demonstrating the utility of the thioamide as a reactive intermediate. unimelb.edu.au

The nitrogen atom of a primary thioamide is nucleophilic and can be readily functionalized through alkylation or acylation reactions. researchgate.nettandfonline.com

N-Alkylation: Under basic conditions, the thioamide nitrogen can be deprotonated to form a potent nucleophile, which can then react with various alkylating agents, such as alkyl halides, to form N-alkylated thioamides. researchgate.net For example, reacting this compound with methyl iodide in the presence of a base would yield N-methyl-2-(2-bromopropyl)thioamide. The reaction with formaldehyde (B43269) has also been shown to produce N-(hydroxymethylene)thioamides. mdpi.com

N-Acylation: Similarly, the nitrogen atom can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the acid byproduct and facilitate the nucleophilic attack of the nitrogen on the acylating agent. rsc.orgnih.gov This transformation provides access to a wide range of N-acylthioamide derivatives.

Table 3: Potential N-Substitution Reactions of the Thioamide

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| N-Alkylation | Methyl iodide, Base (e.g., NaH) | N-Methyl-2-(2-bromopropyl)thioamide |

| N-Acylation | Acetyl chloride, Base (e.g., Pyridine) | N-Acetyl-2-(2-bromopropyl)thioamide |

Design and Synthesis of Structurally Related Analogues

The design of analogues of this compound can be approached by modifying two key regions of the molecule: the 2-bromopropyl group and the thioamide functional group. These modifications can lead to a wide array of new chemical entities with potentially unique properties.

The bromine atom at the 2-position of the propyl chain is a key functional handle for introducing structural diversity. As a good leaving group, it is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions:

A primary strategy for modifying the 2-bromopropyl group involves the reaction of this compound with various nucleophiles. This approach is analogous to the well-established reactivity of other α-haloamides. For instance, α-chloroamides are known to react with the sodium salts of thiols to yield α-thioamides. This suggests that this compound could react with a variety of nucleophiles to generate a library of analogues.

Potential nucleophiles could include:

Oxygen nucleophiles: Alcohols and phenols could be used to introduce ether linkages.

Nitrogen nucleophiles: Amines, anilines, and heterocycles could be employed to form new carbon-nitrogen bonds, leading to amino-substituted analogues.

Sulfur nucleophiles: Thiols and thiophenols would yield thioether derivatives.

Carbon nucleophiles: Enolates and organometallic reagents could be used to form new carbon-carbon bonds.

The general scheme for such nucleophilic substitution reactions can be depicted as follows:

Scheme 1: General Nucleophilic Substitution on this compound

(Where R is CH3 and Nu is a nucleophile)

The specific reaction conditions, such as the choice of solvent and base, would be critical in controlling the outcome of these reactions and minimizing potential side reactions like elimination.

Illustrative Examples of Potential Analogues via Nucleophilic Substitution:

While specific research on the derivatization of this compound is not extensively documented in publicly available literature, we can extrapolate from the known reactivity of similar α-haloamides to propose a series of potential analogues. The following table illustrates the types of analogues that could be synthesized.

| Nucleophile | Resulting Analogue Structure | Potential Analogue Name |

| Ethanethiol | CH3CH(SCH2CH3)C(=S)NH2 | 2-(2-(Ethylthio)propyl)thioamide |

| Aniline | CH3CH(NHC6H5)C(=S)NH2 | 2-(2-(Phenylamino)propyl)thioamide |

| Morpholine | CH3CH(N(CH2CH2)2O)C(=S)NH2 | 2-(2-Morpholinopropyl)thioamide |

| Sodium azide | CH3CH(N3)C(=S)NH2 | 2-(2-Azidopropyl)thioamide |

Intramolecular Cyclization:

The presence of the thioamide group in proximity to the electrophilic 2-bromopropyl moiety also opens up possibilities for intramolecular cyclization reactions to form heterocyclic compounds. Thioamides are known to be versatile synthons in the synthesis of various heterocycles. researchgate.net For example, under basic conditions, the nitrogen or sulfur atom of the thioamide could act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a five- or six-membered ring.

The outcome of such cyclization would depend on the reaction conditions and the nature of any substituent on the thioamide nitrogen. For instance, N-substituted derivatives of this compound could undergo cyclization to form substituted thiazolidines or other sulfur and nitrogen-containing heterocycles.

The thioamide functional group itself can be a site for structural modification.

N-Substitution:

Analogues can be designed by introducing substituents on the nitrogen atom of the thioamide. These N-substituted analogues could be synthesized from the corresponding N-substituted 2-bromopropanamides followed by thionation, a common method for converting amides to thioamides using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.gov

Table 2: Potential N-Substituted Analogues of this compound

| Starting Amide | Thionation Reagent | Resulting Thioamide Analogue |

| N-Phenyl-2-bromopropanamide | Lawesson's Reagent | N-Phenyl-2-(2-bromopropyl)thioamide |

| N-Benzyl-2-bromopropanamide | P4S10 | N-Benzyl-2-(2-bromopropyl)thioamide |

| N-Methyl-2-bromopropanamide | Lawesson's Reagent | N-Methyl-2-(2-bromopropyl)thioamide |

Reactions at the Sulfur Atom:

The sulfur atom of the thioamide is nucleophilic and can react with electrophiles. For example, alkylation of the sulfur atom would lead to the formation of thioimidate salts, which are themselves reactive intermediates for further transformations.

While direct research findings on analogues of this compound are scarce, studies on related thioamide-containing molecules provide insights into their potential applications. For instance, thioamide-containing peptides have been investigated as mimics of natural peptides with enhanced stability towards proteolytic degradation. chemrxiv.org This suggests that analogues of this compound could be explored for their biological activities.

Furthermore, the synthesis of heterocyclic compounds from thioamide precursors is a well-established field. researchgate.net The potential for this compound and its derivatives to serve as precursors for novel heterocyclic systems warrants further investigation. The diverse biological activities of heterocyclic compounds make this a promising avenue for future research.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules like 2-(2-Bromopropyl)thioamide in solution.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping out the connectivity of atoms within the molecule. wikipedia.org Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon framework. For this compound, a COSY spectrum would be expected to show correlations between the methine proton (CH) and the methyl protons (CH₃) of the propyl group, as well as between the CH proton and the methylene (B1212753) protons (CH₂) of the thioamide group.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. wikipedia.org By analyzing cross-peaks in a NOESY spectrum, it is possible to deduce through-space interactions between protons that are not directly bonded.

Table 1: Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Expected Correlations | Information Gained |

| COSY | ¹H (CH) ↔ ¹H (CH₃)¹H (CH) ↔ ¹H (CH₂) | Through-bond proton-proton connectivity within the propyl group and to the thioamide moiety. |

| HSQC | ¹H (CH) ↔ ¹³C (CH)¹H (CH₃) ↔ ¹³C (CH₃)¹H (CH₂) ↔ ¹³C (CH₂) | Direct one-bond C-H correlations for unambiguous assignment of carbon signals. |

| HMBC | ¹H (CH₃) ↔ ¹³C (C=S)¹H (CH₂) ↔ ¹³C (C=S) | Long-range (2-3 bond) C-H correlations to confirm the overall molecular structure. |

| NOESY | Correlations between spatially close but non-bonded protons. | Through-space proton-proton proximities to determine the solution-state conformation. |

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) offers detailed insights into the molecular structure and packing in the solid phase. nih.gov For this compound, ssNMR can be used to study conformational polymorphism, where the molecule may adopt different arrangements in the crystal lattice. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. rsc.org By analyzing the chemical shifts and line widths in ssNMR spectra, information about intermolecular interactions, such as hydrogen bonding involving the thioamide group, can be obtained. researchgate.net Isotopic labeling with ¹³C and ¹⁵N can further enhance the resolution and provide more detailed structural constraints. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing the nature of its chemical bonds. nih.gov

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the primary thioamide group, typically in the range of 3300-3100 cm⁻¹. The C=S stretching vibration, a key feature of the thioamide group, would appear in the region of 1200-1000 cm⁻¹. The C-N stretching vibration and N-H bending vibrations would also contribute to the fingerprint region of the spectrum. The presence of the C-Br bond would give rise to a stretching vibration at lower frequencies, typically in the range of 600-500 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com The C=S bond, being highly polarizable, is expected to show a strong Raman scattering signal. By comparing the experimental IR and Raman spectra with theoretical calculations based on methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, providing a comprehensive understanding of the molecule's vibrational properties. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H (Thioamide) | Stretching | 3300 - 3100 | IR |

| C-H (Alkyl) | Stretching | 2980 - 2850 | IR, Raman |

| C=S (Thioamide) | Stretching | 1200 - 1000 | IR, Raman |

| C-N (Thioamide) | Stretching | 1400 - 1200 | IR |

| N-H (Thioamide) | Bending | 1650 - 1550 | IR |

| C-Br | Stretching | 600 - 500 | IR |

Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, the molecular ion peak in the mass spectrum would be expected to appear as a pair of peaks of nearly equal intensity, separated by two mass units. This is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.infodocbrown.info

The fragmentation of the molecular ion provides valuable structural clues. wikipedia.org Common fragmentation pathways for bromoalkanes involve the cleavage of the C-Br bond, leading to the loss of a bromine radical. docbrown.info For this compound, this would result in a significant fragment ion corresponding to the [M-Br]⁺ species. Alpha-cleavage, the breaking of the bond adjacent to the heteroatom (in this case, sulfur or nitrogen), is another common fragmentation mechanism. miamioh.eduyoutube.com This could lead to the formation of ions resulting from the cleavage of the C-C bond of the propyl group. Rearrangement reactions, such as the McLafferty rearrangement, may also occur if the alkyl chain is sufficiently long, although this is less likely for a propyl group. miamioh.edu By carefully analyzing the masses and relative abundances of the fragment ions, the structure of the original molecule can be pieced together.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) | Structural Implication |

| Molecular Ion | - | [C₃H₆BrNS]⁺ | Confirms the molecular formula and shows isotopic pattern for bromine. |

| Loss of Bromine | Br• | [C₃H₆NS]⁺ | Indicates the presence of a bromine atom. |

| Alpha-Cleavage (C-C) | CH₃• | [C₂H₃BrNS]⁺ | Suggests a methyl group substituent. |

| Alpha-Cleavage (C-S) | •CH(CH₃)Br | [CSNH₂]⁺ | Confirms the thioamide functional group. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique can provide highly accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the propyl group relative to the thioamide moiety.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. nih.gov In the case of this compound, it is expected that hydrogen bonding between the N-H protons of the thioamide group of one molecule and the sulfur atom of a neighboring molecule would be a dominant packing force, potentially leading to the formation of dimeric structures or extended chains. researchgate.net The analysis of the crystal structure would also reveal any close contacts involving the bromine atom, which could participate in halogen bonding interactions.

Computational and Theoretical Investigations of 2 2 Bromopropyl Thioamide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

DFT calculations are widely used to optimize the molecular geometry and analyze the electronic properties of molecules. For 2-(2-bromopropyl)thioamide, these calculations reveal key features of its bonding and structure. The thioamide functional group (-C(S)NH2) is of particular interest. Due to the delocalization of the nitrogen lone pair into the C=S π-system, the C-N bond exhibits partial double bond character. This resonance leads to a relatively planar thioamide moiety and a higher rotational barrier around the C-N bond compared to a typical C-N single bond. researchgate.net

Natural Bond Orbital (NBO) analysis can further quantify these interactions, revealing the charge distribution and delocalization effects. The presence of the electronegative bromine, sulfur, and nitrogen atoms significantly influences the charge distribution across the molecule, polarizing the adjacent carbon-hydrogen and carbon-carbon bonds.

Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory). semanticscholar.org

| Predicted Bond Lengths (Å) | Predicted Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| C=S | 1.675 | S-C-N | 124.5 |

| C-N | 1.350 | S-C-C | 118.0 |

| C-Br | 1.960 | N-C-C | 117.5 |

| Cα-Cβ | 1.530 | C-C-Br | 110.2 |

| N-H | 1.010 | H-N-H | 119.0 |

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. proteopedia.org It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps are color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs on electronegative atoms. These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around acidic hydrogen atoms. These sites are attractive to nucleophiles.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map is expected to show a significant negative potential (red/orange) around the sulfur atom due to its lone pairs and high electronegativity. The nitrogen and bromine atoms would also exhibit regions of negative potential. chemrxiv.orgchemrxiv.org Conversely, the hydrogen atoms of the amide group (N-H) would be the most electropositive sites (blue), reflecting their acidic character. The rest of the alkyl chain would display intermediate potentials (green). This map provides a clear picture of where the molecule is most likely to engage in electrostatic interactions. proteopedia.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. lumenlearning.com For this compound, rotations around the C-C and C-S bonds lead to various conformers with different energies.

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers to interconversion. acs.org The relative stability of different conformers is determined by a combination of factors, including:

Steric Hindrance: Repulsive interactions between bulky groups. For example, a conformation where the bulky bromine atom and the thioamide group are close to each other (gauche) would likely be higher in energy than one where they are far apart (anti). lumenlearning.com

Torsional Strain: Energy cost associated with eclipsing interactions. Staggered conformations are generally more stable than eclipsed ones.

Dipolar Interactions: The alignment of bond dipoles (e.g., C-Br and C=S) can either stabilize or destabilize a conformation. utdallas.edu

A relaxed scan of the potential energy surface by rotating the dihedral angle between the bromine atom and the thioamide group would reveal the energy landscape. The results can be summarized in a data table.

| Conformer | Dihedral Angle (Br-C-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most stable, minimal steric hindrance. |

| Gauche 1 | ~60° | 0.95 | Higher energy due to steric interaction. |

| Gauche 2 | ~-60° | 0.95 | Energetically equivalent to Gauche 1. |

| Eclipsed (TS) | ~0° | 4.50 | Transition state, high steric and torsional strain. |

Reaction Mechanism Modeling and Energetics

The structure of this compound, featuring a secondary alkyl bromide, suggests that it can undergo nucleophilic substitution reactions. viu.caquora.com Computational modeling is instrumental in elucidating the mechanisms (e.g., Sₙ1 or Sₙ2) and energetics of such reactions.

The transition state (TS) is the highest energy point along the reaction pathway, representing the barrier that must be overcome for the reaction to proceed. libretexts.org Locating and characterizing the TS is a primary goal of reaction modeling. A true transition state on the potential energy surface is a first-order saddle point, meaning it is a maximum in the direction of the reaction coordinate but a minimum in all other directions. Computationally, a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond with the nucleophile). uci.edu

For a hypothetical Sₙ2 reaction with a nucleophile (Nu⁻), the transition state would involve a pentacoordinate carbon atom where the Nu-C bond is partially formed and the C-Br bond is partially broken.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 20-25 kcal/mol | The energy barrier for the reaction. |

| Imaginary Frequency | ~350i cm⁻¹ | Confirms the structure as a true transition state. |

| C-Br bond length (TS) | ~2.25 Å | Elongated compared to the reactant (1.96 Å). |

| C-Nu bond length (TS) | ~2.10 Å | The incoming nucleophile is partially bonded. |

For the Sₙ2 reaction of this compound, the reaction coordinate would represent the concerted process of C-Br bond cleavage and C-Nu bond formation. The profile would show an initial state (reactants), rise to a maximum at the transition state, and then fall to the final state (products). Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to computationally trace this path, confirming that the identified transition state indeed connects the intended reactants and products. uci.edu This detailed analysis is essential for understanding reaction kinetics and predicting how changes in the molecular structure or reaction conditions might affect the reaction outcome.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely employed to predict various spectroscopic parameters with a high degree of accuracy. These predictions are crucial for identifying and characterizing the compound, as well as for interpreting experimental spectra. For this compound, theoretical calculations can provide valuable data on its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical calculations of the IR spectrum involve determining the vibrational frequencies of the molecule's bonds. The thioamide group (–C(S)NH₂) is of particular interest. The C=S stretching vibration in thioamides is a key characteristic band, though it can be coupled with other vibrations. Unlike the sharp and intense C=O stretching band in amides (around 1660 ±20 cm⁻¹), the C=S stretch in thioamides is typically found at lower frequencies, generally in the range of 1100-1140 cm⁻¹. The N-H stretching vibrations of the primary thioamide are expected in the region of 3100-3500 cm⁻¹, while bending vibrations will appear at lower frequencies. The presence of the bromopropyl group will introduce C-H stretching, bending, and rocking vibrations, as well as a C-Br stretching vibration, which is expected at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. Computational models can predict these shifts with good agreement with experimental values. For this compound, the protons of the NH₂ group are expected to appear as a broad signal in the ¹H NMR spectrum. The protons of the propyl chain will exhibit characteristic splitting patterns depending on their connectivity. The chemical shift of the thiocarbonyl carbon (C=S) in the ¹³C NMR spectrum is a particularly useful diagnostic marker. Thioamide carbonyl carbons are significantly deshielded compared to their amide counterparts, typically appearing in the range of 200–210 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound can be predicted using time-dependent DFT (TD-DFT) calculations. Thioamides generally exhibit a characteristic UV absorption maximum corresponding to a π → π* transition. This absorption for a simple thioamide is typically observed around 265 (±5) nm. The presence of the bromopropyl group is not expected to significantly shift this absorption, as it is not a chromophore that conjugates with the thioamide group.

A summary of the predicted spectroscopic parameters for this compound, based on computational studies of analogous thioamides, is presented in the table below.

| Spectroscopic Technique | Parameter | Predicted Value/Range |

| IR Spectroscopy | C=S Stretch | 1100 - 1140 cm⁻¹ |

| N-H Stretch | 3100 - 3500 cm⁻¹ | |

| ¹³C NMR Spectroscopy | C=S Chemical Shift | 200 - 210 ppm |

| UV-Vis Spectroscopy | π → π* Transition | ~265 nm |

These predicted values are based on typical ranges for thioamides and may vary for the specific compound.

Molecular Dynamics Simulations for Dynamic Behavior

A significant feature of thioamides is the higher rotational barrier around the C-N bond compared to amides, which is approximately 5 kcal/mol higher. This increased barrier reduces the conformational flexibility of the thioamide group. MD simulations can quantify this rotational barrier and explore the preferred conformations of the entire molecule, including the orientation of the 2-bromopropyl group relative to the thioamide plane.

The presence of a bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. MD simulations can be specifically parameterized to model halogen bonding, allowing for the investigation of potential intermolecular interactions between this compound molecules or with other molecules in its environment. These simulations could reveal the strength and geometry of such halogen bonds, which can influence the compound's physical properties and crystal packing.

Role As a Synthetic Intermediate in Complex Organic Molecule Construction

Precursor in Heterocyclic Scaffold Synthesis

There is no published research detailing the use of 2-(2-Bromopropyl)thioamide as a precursor for the synthesis of heterocyclic scaffolds. While thioamides, in general, are valuable precursors for nitrogen- and sulfur-containing heterocycles, specific examples and reaction conditions involving this compound are not documented. openmedicinalchemistryjournal.comnih.govresearchgate.net

No data is available on the specific application of this compound in the construction of nitrogen- and sulfur-containing heterocycles.

There are no documented instances of this compound being utilized in the synthesis of fused ring systems.

Building Block for Macrocyclic Structures

The scientific literature does not report the use of this compound as a building block for the synthesis of macrocyclic structures. Although thioamide moieties can be incorporated into macrocycles to improve their properties, no examples specifically feature this compound. nih.gov

Use in Multicomponent Reactions

There is no evidence in the available literature of this compound being employed in multicomponent reactions. Multicomponent reactions are powerful tools in synthetic chemistry for creating molecular diversity, but the participation of this specific thioamide has not been described. nih.govchemistryforsustainability.orgmdpi.comnih.gov

Future Research Directions and Emerging Trends in 2 2 Bromopropyl Thioamide Chemistry

Development of Novel and Sustainable Synthetic Routes

Currently, there are no specific, documented synthetic routes for 2-(2-Bromopropyl)thioamide in published scientific literature. The development of novel and sustainable methods for its synthesis would be a primary and foundational area of research. Future investigations could explore eco-friendly approaches, such as one-pot syntheses or the use of green solvents and catalysts, to produce this compound efficiently and with minimal environmental impact. Research in this area would likely focus on adapting existing thioamide synthesis methodologies to this specific halogenated aliphatic structure.

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound remains unexplored. Future research would be necessary to elucidate its chemical behavior, particularly focusing on the interplay between the thioamide functional group and the bromine atom at the 2-position of the propyl chain. Investigations into its participation in unconventional reactions, such as novel cyclization pathways or its use as a precursor for heterocyclic synthesis, could reveal unique and valuable chemical properties.

Integration into Flow Chemistry Systems

The application of flow chemistry to the synthesis or transformation of this compound has not been reported. The integration of this compound into continuous flow systems represents a significant area for future research. Such systems could potentially offer enhanced reaction control, improved safety for handling potentially reactive intermediates, and greater scalability compared to traditional batch processing. Research would be required to develop and optimize flow protocols specifically for this compound.

Advanced Catalyst Design for Selective Transformations

There is no information available on catalytic transformations involving this compound. A key area for future investigation would be the design and application of advanced catalysts to achieve selective chemical modifications of this molecule. This could include catalysts for cross-coupling reactions at the carbon-bromine bond while preserving the thioamide moiety, or for stereoselective transformations. The development of such catalysts would be essential to unlock the synthetic potential of this compound.

Predictive Modeling for Reaction Outcome and Selectivity

As there is no experimental data for the reactivity of this compound, no predictive models for its reaction outcomes currently exist. Future research efforts, following the acquisition of experimental data, could involve the use of computational chemistry and machine learning algorithms. These predictive models could help to forecast reaction selectivity, optimize reaction conditions, and guide the rational design of new synthetic pathways involving this compound.

Q & A

Q. What are the synthetic routes for 2-(2-Bromopropyl)thioamide, and how can regioselectivity be ensured during alkylation?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For regioselectivity, control reaction conditions (e.g., solvent polarity, temperature) and monitor intermediates using techniques like thin-layer chromatography (TLC). For example, in analogous bromopropyl compounds, O-alkylation is favored over N-alkylation when using aprotic solvents like DMF, as observed in the synthesis of bromopropyl-glutamide derivatives . Regioselective thioamide formation can be achieved via NaSH treatment under controlled pH, as demonstrated in the synthesis of thiazole-thioamide hybrids .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Methodological Answer: Key methods include:

- NMR Spectroscopy : To assess cis/trans isomer ratios of thioamide bonds (e.g., ¹H NMR coupling constants) and confirm regioselectivity .

- X-ray Crystallography : For resolving crystal structures and verifying intramolecular interactions, such as hydrogen bond distances in thioamide-substituted ligands .

- Mass Spectrometry (MS) : To confirm molecular weight and detect bromine isotope patterns.

Advanced Research Questions

Q. How does thioamide substitution in this compound influence hydrogen bonding and protein stability?

Methodological Answer: Thioamides weaken hydrogen bonds compared to oxamides due to reduced electronegativity, impacting protein stability. In calmodulin and β-sheet systems, destabilization occurs when thioamides disrupt backbone hydrogen bonds. However, stability can be rationalized by the thioamide’s position relative to hydrophobic pockets or solvent exposure. Use molecular dynamics (MD) simulations to model hydrogen bond distances and compare with thermodynamic data (e.g., ΔΔG via thermal denaturation assays) .

Q. How should researchers resolve contradictions in thermodynamic stability data for thioamide-substituted compounds?

Methodological Answer: Contradictions often arise from differences in local structural environments. For example:

- Case Study 1 : A thioamide in a solvent-exposed α-helix may stabilize via hydrophobic effects, while the same substitution in a β-sheet hydrogen-bonding network destabilizes .

- Case Study 2 : Thioamide binding affinity losses in VHL ligands (10–40-fold) correlate with disrupted Tyr98 interactions, highlighting context-dependent effects .

To resolve discrepancies, systematically vary substitution sites and use complementary techniques (e.g., NMR for local dynamics, ITC for binding thermodynamics).

Q. What safety protocols are essential when handling bromopropyl-containing thioamides?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Refer to safety data sheets (SDS) for analogous compounds like 2-bromopropylamine hydrobromide .

Methodological Design Considerations

Q. How can computational modeling guide the design of this compound derivatives with predictable stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate thioamide bond polarity and charge distribution to predict hydrogen-bonding capacity.

- Molecular Mechanics (MM) : Estimate interaction energies (e.g., between thioamide and Tyr98 in VHL) to rationalize binding affinity losses .

- Docking Simulations : Screen derivatives against target proteins (e.g., collagen or β-barrel systems) to prioritize synthetic targets .

Data Analysis and Validation

Q. What validation strategies ensure reliability in studies of thioamide-substituted compounds?

Methodological Answer:

- Triangulation : Combine NMR, X-ray, and computational data to validate structural hypotheses.

- Control Experiments : Compare thioamide derivatives with oxamide analogs to isolate electronic effects.

- Statistical Reproducibility : Replicate synthesis and stability assays across ≥3 independent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.